molecular formula C10H13NO2 B1416229 N-ethyl-2-hydroxy-3-methylbenzamide CAS No. 55477-58-2

N-ethyl-2-hydroxy-3-methylbenzamide

Cat. No.: B1416229
CAS No.: 55477-58-2
M. Wt: 179.22 g/mol
InChI Key: HXQOINZDWMMGBM-UHFFFAOYSA-N
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Description

N-ethyl-2-hydroxy-3-methylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzamide, characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-hydroxy-3-methylbenzamide typically involves the condensation of 2-hydroxy-3-methylbenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond . The reaction can be represented as follows:

2-hydroxy-3-methylbenzoic acid+ethylamineThis compound+H2O\text{2-hydroxy-3-methylbenzoic acid} + \text{ethylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-hydroxy-3-methylbenzoic acid+ethylamine→this compound+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-hydroxy-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-oxo-3-methylbenzamide, while reduction of the amide group may produce N-ethyl-2-hydroxy-3-methylamine .

Scientific Research Applications

N-ethyl-2-hydroxy-3-methylbenzamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-hydroxy-3-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, while the hydroxyl group increases its potential for hydrogen bonding, making it a versatile compound in various research applications .

Properties

IUPAC Name

N-ethyl-2-hydroxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-10(13)8-6-4-5-7(2)9(8)12/h4-6,12H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOINZDWMMGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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